[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]methanol
Overview
Description
[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]methanol:
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Similar compounds, such as indole derivatives, have been found to affect various biological pathways, leading to their diverse biological activities .
Result of Action
Similar compounds, such as indole derivatives, have been found to possess various biological activities, indicating that they likely have significant molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-Chlorophenyl)-1,3-oxazol-2-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method starts with the reaction of 4-chlorobenzoyl chloride with glycine to form an intermediate, which is then cyclized to produce the oxazole ring. The final step involves the reduction of the oxazole derivative to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]methanol: undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to form the corresponding dihydrooxazole.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of 5-(4-chlorophenyl)-1,3-oxazol-2-carboxylic acid.
Reduction: Formation of 5-(4-chlorophenyl)-2,3-dihydro-1,3-oxazole.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]methanol: has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]methanol: can be compared with other similar compounds, such as:
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Another heterocyclic compound with a similar structure but containing a thiadiazole ring instead of an oxazole ring.
5-(4-Chlorophenyl)-1,3-oxazole-2-thiol: A derivative with a thiol group instead of a methanol moiety.
The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[5-(4-chlorophenyl)-1,3-oxazol-2-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c11-8-3-1-7(2-4-8)9-5-12-10(6-13)14-9/h1-5,13H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXQCZNJLJIPER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(O2)CO)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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